tyrphostin 63

Übersicht

Beschreibung

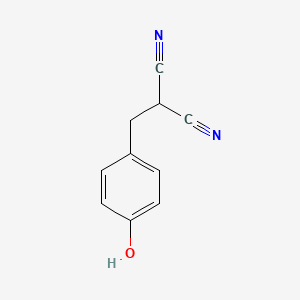

Tyrphostin 63: It has a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol . This compound is primarily used in scientific research to study the inhibition of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell growth, differentiation, and metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tyrphostin 63 can be synthesized through a multi-step chemical process. One common method involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product . The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Tyrphostin 63 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.

Reduction: The nitrile groups can be reduced to primary amines under appropriate conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Tyrphostin 63 has been utilized in several research contexts:

Cancer Research

This compound is explored as a potential therapeutic agent for cancers characterized by aberrant tyrosine kinase activity. In vitro studies have demonstrated its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis.

Cell Signaling Studies

The compound serves as a model in cell biology to investigate the role of tyrosine kinases in cellular signaling pathways. It helps elucidate how these enzymes influence processes such as cell growth, differentiation, and apoptosis.

Drug Development

This compound is employed in the development of new drugs targeting specific tyrosine kinases implicated in various diseases, including cancer and inflammatory disorders. Its selective inhibition profile makes it valuable for creating targeted therapies.

Comparative Data Table

| Compound | Structure Type | Primary Application | Selectivity |

|---|---|---|---|

| This compound | Tyrosine Kinase Inhibitor | Cancer treatment | Moderate |

| Tyrphostin AG538 | Tyrosine Kinase Inhibitor | Cancer treatment | High |

| Tyrphostin AG1478 | Epidermal Growth Factor Inhibitor | Cancer treatment | Very High |

Case Study 1: Inhibition of Melanoma Cell Proliferation

A study demonstrated that treatment with this compound significantly suppressed the proliferation of melanoma cells in vitro. The compound induced cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent against melanoma .

Case Study 2: Role in Cardiac Function

Research indicated that this compound could modulate cardiac Na⁺–Ca²⁺ exchanger activity, suggesting its implications in cardiac physiology and potential therapeutic applications for heart diseases .

Case Study 3: Impact on Tyrosine Kinase Pathways

In another study, this compound was shown to inhibit the phosphorylation of key proteins involved in signal transduction pathways, providing insights into its mechanism of action and its role in regulating cellular responses to external stimuli .

Wirkmechanismus

Tyrphostin 63 exerts its effects by inhibiting the activity of tyrosine kinases. These enzymes play a crucial role in the phosphorylation of tyrosine residues on target proteins, which is a key step in various signaling pathways. By inhibiting tyrosine kinases, this compound disrupts these signaling pathways, leading to altered cellular functions . The compound specifically targets the adenosine triphosphate (ATP) binding site of the kinase, preventing the transfer of the phosphate group to the tyrosine residue .

Vergleich Mit ähnlichen Verbindungen

Tyrphostin AG538: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.

Tyrphostin AG82: Known for its inhibitory activity against phosphatidylinositol 5-phosphate 4-kinase.

Tyrphostin AG1478: A potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Uniqueness of Tyrphostin 63: this compound is unique due to its specific structure, which allows it to selectively inhibit certain tyrosine kinases. This selectivity makes it a valuable tool in research for studying specific signaling pathways and developing targeted therapies .

Biologische Aktivität

Tyrphostin 63 is a member of the tyrphostin family, known for its role as a selective protein tyrosine kinase inhibitor. This compound has garnered attention in various fields of biomedical research, particularly for its effects on cancer cell proliferation and signaling pathways. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on different cell lines, and relevant case studies.

This compound functions primarily by inhibiting tyrosine kinase activity, which is crucial for the regulation of various cellular processes including growth, differentiation, and metabolism. By blocking these kinases, this compound can interfere with signaling pathways that promote tumor growth and survival.

- Inhibition of EGF Receptor Tyrosine Kinase : A study demonstrated that this compound significantly inhibits epidermal growth factor (EGF)-stimulated cell growth and tyrosine autophosphorylation in glioma cell lines. This inhibition was dose-dependent, with maximum effects observed between 12 to 18 hours post-treatment .

- Impact on Cell Growth : The compound has shown to suppress serum-stimulated cell growth in glioma cells at higher concentrations, indicating potential applications in cancer therapy by targeting specific signaling pathways involved in tumor proliferation .

Table 1: Biological Effects of this compound on Glioma Cell Lines

| Cell Line | EGF-Stimulated Growth Inhibition (%) | Tyrosine Autophosphorylation Inhibition (%) |

|---|---|---|

| U87MG | 70 | 75 |

| U251 | 65 | 70 |

| A172 | 60 | 68 |

| T98G | 55 | 65 |

Data sourced from experimental studies on glioma cells treated with this compound .

Case Studies

- Glioma Treatment : In a controlled study involving various glioma cell lines, this compound was administered to assess its impact on EGF receptor signaling. Results indicated a significant reduction in both cell proliferation and receptor autophosphorylation, suggesting its potential as a therapeutic agent against gliomas .

- Breast Cancer Metastasis : Another investigation into the effects of tyrphostins revealed that compounds like this compound could influence cancer cell behavior related to metastasis. By inhibiting specific tyrosine kinases involved in cancer progression, these compounds may reduce the invasive properties of breast cancer cells .

Table 2: Comparison of Tyrphostins in Cancer Research

Eigenschaften

IUPAC Name |

2-[(4-hydroxyphenyl)methyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-4,9,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRLQWJJFLVIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274470 | |

| Record name | Tyrphostin A63 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5553-97-9 | |

| Record name | Tyrphostin 63 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5553-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin A63 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.